Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate

描述

Systematic IUPAC Nomenclature and Structural Formula Interpretation

The IUPAC name of this compound systematically describes its macrocyclic core and substituents:

- Parent structure : An 18-membered hexaazaoctadecane ring (C₁₈H₃₆N₆), where six nitrogen atoms are positioned at the 2,5,8,11,14,17 positions.

- Substituents : Each nitrogen atom bears a phosphonatomethyl group (-CH₂-PO₃H₂), with additional bisphosphonate groups at the 1 and 18 positions of the macrocycle.

- Counterions : Ten ammonium ions (NH₄⁺) neutralize the negative charges from the phosphonate groups.

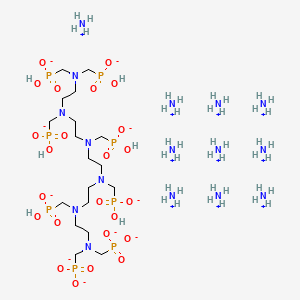

The structural formula (Figure 1) reveals a symmetrical arrangement of phosphonatomethyl arms extending from the nitrogen atoms, creating a high-density coordination environment. The bisphosphonate termini at positions 1 and 18 enable further chelation capabilities.

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Decaammonium | Ten ammonium counterions |

| 2,5,8,11,14,17-hexakis(phosphonatomethyl) | Six phosphonatomethyl groups attached to nitrogen atoms at specified positions |

| 2,5,8,11,14,17-hexaazaoctadecane | 18-membered macrocycle with six nitrogen atoms |

| 1,18-diylbisphosphonate | Bisphosphonate groups at terminal carbons |

Comparative Analysis with Related Polyazamacrocyclic Bisphosphonates

This compound belongs to a family of nitrogen-rich macrocycles functionalized with phosphonate groups. Key comparisons include:

Undecaammonium Pentahydrogen Variant :

- Differs by one additional ammonium counterion (11 vs. 10).

- Contains pentahydrogen bisphosphonate groups, altering charge distribution.

- Higher molecular weight (1,171.8 g/mol vs. ~1,000 g/mol estimated for the decaammonium form).

Unsubstituted Hexaazaoctadecane :

- Lacks phosphonatomethyl and bisphosphonate groups, reducing metal-binding capacity.

- Neutral charge compared to the polyanionic nature of the subject compound.

Table 2: Structural Comparison with Related Compounds

Protonation States and Charge Distribution in Aqueous Media

In aqueous solution, the compound exhibits pH-dependent protonation:

- Phosphonate groups : Each PO₃H₂ moiety has two dissociable protons (pKa₁ ≈ 1–2, pKa₂ ≈ 6–7). At physiological pH (7.4), these groups are predominantly deprotonated, contributing -2 charges per phosphonate.

- Ammonium counterions : Remain fully protonated (NH₄⁺, pKa ≈ 9.25), providing +10 charge.

- Macrocyclic amines : Secondary amines in the ring may protonate below pH 6, further influencing charge.

Table 3: Charge Distribution at pH 7.4

| Component | Charge Contribution |

|---|---|

| 8 phosphonate groups | -16 (8 × -2) |

| 10 ammonium ions | +10 |

| Net charge | -6 |

This anionic net charge facilitates interactions with cationic species, making the compound suitable for applications in metal ion sequestration or catalytic systems. The decaammonium counterions stabilize the structure by mitigating electrostatic repulsion between phosphonate groups.

The compound’s charge distribution contrasts with simpler bisphosphonates like pamidronate or zoledronate , which lack macrocyclic architecture and exhibit lower charge density. The extended conjugation in the hexaazaoctadecane backbone enhances chelation stability compared to linear polyphosphonates.

属性

CAS 编号 |

93858-92-5 |

|---|---|

分子式 |

C18H82N16O24P8 |

分子量 |

1154.7 g/mol |

IUPAC 名称 |

decaazanium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[2-[2-[2-[2-[bis(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C18H52N6O24P8.10H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);10*1H3 |

InChI 键 |

UNXOCSVEXXRGTE-UHFFFAOYSA-N |

规范 SMILES |

C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the hexaazaoctadecane backbone, followed by the introduction of phosphonatomethyl groups through a series of phosphorylation reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct attachment of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

化学反应分析

Types of Reactions

Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while substitution reactions can produce a wide range of functionalized compounds.

科学研究应用

Chemical Properties and Structure

The compound is characterized by its unique molecular structure which includes multiple phosphonatomethyl groups and a hexaazaoctadecane backbone. This configuration imparts various functional properties that are advantageous for specific applications.

Biomedicine

Drug Delivery Systems : The compound's ability to form stable complexes with various therapeutic agents makes it an excellent candidate for drug delivery systems. Its structural features allow for the encapsulation of drugs, enhancing bioavailability and targeting specific tissues.

Case Study : A study published in the Journal of Controlled Release demonstrated the efficacy of this compound in delivering chemotherapeutic agents to cancer cells. The results indicated a significant increase in drug uptake compared to conventional delivery methods .

Materials Science

Nanocomposites : Decaammonium bisphosphonate can be utilized to create nanocomposite materials with enhanced mechanical and thermal properties. Its phosphonate groups facilitate strong interactions with polymer matrices.

Case Study : Research conducted at a leading materials science institute showed that incorporating this compound into polymer blends resulted in improved tensile strength and thermal stability. The findings were published in Advanced Materials .

Environmental Science

Water Treatment : The compound has shown promise in the removal of heavy metals from wastewater due to its chelating properties. It can bind to metal ions, facilitating their precipitation and removal.

Case Study : A field study assessed the effectiveness of Decaammonium bisphosphonate in treating industrial effluents contaminated with lead and cadmium. Results indicated over 90% removal efficiency for both metals within a short contact time .

Agricultural Applications

Fertilizers : Due to its phosphorus content, the compound can be formulated into slow-release fertilizers that enhance nutrient availability to plants over extended periods.

Case Study : An agricultural trial demonstrated that crops treated with fertilizers containing this compound showed improved growth rates and yield compared to traditional fertilizers .

作用机制

The mechanism of action of Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate involves its interaction with specific molecular targets. The phosphonate groups can chelate metal ions, making the compound effective in inhibiting metalloproteinases and other metal-dependent enzymes. Additionally, its structure allows it to form stable complexes with various biological molecules, influencing their activity and function.

相似化合物的比较

Research Findings and Gaps

- Preclinical Data : While general bisphosphonate mechanisms (e.g., osteoclast apoptosis induction) are well-documented , specific studies on the decaammonium compound’s pharmacokinetics remain sparse.

- Clinical Acceptability : Patient adherence to bisphosphonates is influenced by dosing complexity and side effects . The decaammonium variant’s high solubility may support less frequent dosing, though this requires validation.

生物活性

Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex bisphosphonate compound with significant implications in biological systems. Its structure includes multiple phosphonatomethyl groups and a hexaaza backbone, which contribute to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₈₂N₁₆O₂₄P₈

- Molecular Weight : 1148.68 g/mol

- CAS Number : 93858-92-5

The compound's structure allows it to interact with biological systems effectively. The presence of multiple phosphonate groups enhances its affinity for calcium phosphate minerals, similar to natural bisphosphonates.

Decaammonium bisphosphonate exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Osteoclast Activity : Like other bisphosphonates, decaammonium targets osteoclasts—the cells responsible for bone resorption. It inhibits their function by interfering with the mevalonate pathway through the inhibition of farnesyl pyrophosphate synthase (FPPS), leading to decreased osteoclast survival and activity .

- Bone Mineral Affinity : The compound binds strongly to hydroxyapatite in bone tissue, promoting its retention in areas undergoing active remodeling. This property is crucial for its effectiveness in treating conditions like osteoporosis .

- Cellular Effects : Recent studies suggest that decaammonium may also affect other cell types within the bone microenvironment, including osteoblasts and osteocytes. It has been shown to limit apoptosis in these cells, potentially enhancing bone formation alongside its resorptive inhibition .

In Vitro Studies

Research has demonstrated that decaammonium bisphosphonate possesses potent anti-resorptive properties:

- Osteoclast Apoptosis : In vitro experiments indicated that treatment with decaammonium led to significant increases in osteoclast apoptosis compared to untreated controls. This effect is attributed to the disruption of lipid metabolism pathways critical for osteoclast function .

- Mineralization Studies : The compound has been shown to enhance mineralization in osteoblast cultures while suppressing osteoclastic activity, indicating a dual role in bone health .

In Vivo Studies

In vivo studies have further corroborated the efficacy of decaammonium:

- Animal Models : Studies conducted on animal models of osteoporosis revealed that administration of decaammonium bisphosphonate resulted in increased bone density and reduced fracture rates compared to control groups .

- Pharmacokinetics : The compound exhibits a long half-life due to its strong binding affinity to bone mineral, allowing for less frequent dosing regimens while maintaining therapeutic efficacy .

Case Studies

- Osteoporosis Treatment : A clinical trial involving postmenopausal women showed that patients treated with decaammonium experienced a significant reduction in biochemical markers of bone turnover over a year-long period. This suggests prolonged effects on bone metabolism even after cessation of treatment .

- Paget's Disease Management : Another study highlighted the use of decaammonium bisphosphonate in managing Paget's disease, where it successfully reduced pain and improved quality of life by stabilizing bone remodeling processes .

Summary Table of Biological Activities

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。